CK2-IN-4

Description

Properties

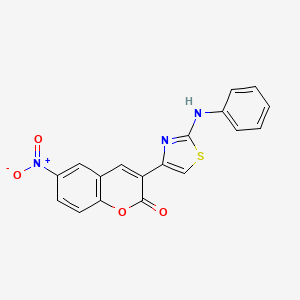

Molecular Formula |

C18H11N3O4S |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

3-(2-anilino-1,3-thiazol-4-yl)-6-nitrochromen-2-one |

InChI |

InChI=1S/C18H11N3O4S/c22-17-14(9-11-8-13(21(23)24)6-7-16(11)25-17)15-10-26-18(20-15)19-12-4-2-1-3-5-12/h1-10H,(H,19,20) |

InChI Key |

RHEDGOOZFWLFQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |

Origin of Product |

United States |

Foundational & Exploratory

CK2-IN-4: An In-Depth Technical Guide to a Protein Kinase CK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes.[1][2] This constitutively active enzyme is a key regulator of cell proliferation, survival, and differentiation.[3] Its dysregulation has been implicated in numerous diseases, particularly cancer, where it contributes to tumor progression and resistance to therapy.[4][5] As such, CK2 has emerged as a significant target for therapeutic intervention. CK2-IN-4 is a small molecule inhibitor of Protein Kinase CK2, showing potential as a tool for research in oncology, virology, and inflammatory diseases. This technical guide provides a comprehensive overview of the function, mechanism of action, and potential applications of this compound, with a focus on its impact on key cellular signaling pathways.

Core Data for this compound

Quantitative data for this compound is summarized below. It is important to note that while the in vitro inhibitory concentration is established, further detailed characterization including kinase selectivity and cellular potency is not extensively documented in publicly available literature.

| Parameter | Value | Reference |

| Target | Protein Kinase CK2 | |

| IC50 | 8.6 µM | |

| Molecular Formula | C18H11N3O4S | |

| Molecular Weight | 365.36 g/mol |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Protein Kinase CK2. The catalytic subunits of CK2 possess a highly conserved ATP-binding pocket. This compound is designed to bind within this pocket, preventing the binding of ATP and thereby inhibiting the phosphorylation of CK2 substrates. This disruption of CK2's catalytic activity leads to the downstream modulation of numerous signaling pathways that are dependent on CK2-mediated phosphorylation.

Impact on Cellular Signaling Pathways

CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, influencing a wide range of signaling networks. Inhibition of CK2 by compounds such as this compound is expected to have significant effects on these pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 positively regulates this pathway at multiple levels. It can directly phosphorylate and activate Akt at serine 129, and it can also phosphorylate and inactivate the tumor suppressor PTEN, a negative regulator of the PI3K pathway. Inhibition of CK2 would be expected to decrease Akt activation and restore PTEN function, leading to the downregulation of the PI3K/Akt/mTOR signaling cascade.

Caption: PI3K/Akt/mTOR pathway regulation by CK2 and its inhibition by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is crucial for regulating immune responses, inflammation, and cell survival. CK2 can promote NF-κB activation through multiple mechanisms, including the phosphorylation of IκBα, the inhibitor of NF-κB, which leads to its degradation and the subsequent release and nuclear translocation of NF-κB. CK2 can also directly phosphorylate the p65 subunit of NF-κB, enhancing its transcriptional activity. Inhibition of CK2 is therefore expected to suppress NF-κB signaling.

Caption: NF-κB signaling pathway regulation by CK2 and its inhibition by this compound.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, cell growth, and differentiation. CK2 has been shown to be essential for the activation of the JAK/STAT pathway. It can directly interact with and phosphorylate Janus kinases (JAKs), leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Inhibition of CK2 is anticipated to block cytokine-induced JAK/STAT signaling.

Caption: JAK/STAT signaling pathway regulation by CK2 and its inhibition by this compound.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general method to determine the in vitro inhibitory activity of a compound against CK2.

Objective: To determine the IC50 value of this compound against recombinant human CK2.

Materials:

-

Recombinant human CK2 holoenzyme (α2β2).

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

This compound stock solution (in DMSO).

-

Phosphocellulose paper.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microcentrifuge tube, combine the kinase buffer, recombinant CK2 enzyme, and the specific peptide substrate.

-

Add the various concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells.

Objective: To determine the GI50 (50% growth inhibition) concentration of this compound in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116).

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

-

Plate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is an inhibitor of Protein Kinase CK2 with a reported IC50 of 8.6 µM. While specific data on its selectivity and cellular activity are limited, the extensive body of research on CK2 inhibition provides a strong foundation for understanding its potential biological effects. By targeting CK2, this compound is expected to modulate critical cellular signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways, thereby influencing cell proliferation, survival, and inflammatory responses. The provided experimental protocols offer a starting point for researchers to further characterize the activity of this compound and explore its potential as a pharmacological tool in various disease models. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of Protein Kinase CK2 Inhibitors: A Technical Overview

Disclaimer: Publicly available scientific literature and patent databases lack detailed information on the discovery and development of the specific molecule designated "CK2-IN-4". The provided CAS number (313985-59-0) and a reported IC50 of 8.6 µM are noted from chemical vendor websites, but primary research articles detailing its synthesis, selectivity, and cellular effects are not readily accessible.[1][2] Therefore, this technical guide will provide a comprehensive overview of the discovery and development of a well-characterized and clinically evaluated Protein Kinase CK2 inhibitor, CX-4945 (Silmitasertib) , as a representative example of a successful drug discovery campaign targeting this kinase. The principles and methodologies described are broadly applicable to the field of CK2 inhibitor development.

Introduction to Protein Kinase CK2 as a Therapeutic Target

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes.[3][4] It exists as a heterotetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory (β) subunits.[4] Unlike many other kinases, CK2 is considered to be constitutively active, and its dysregulation has been implicated in numerous human diseases, most notably cancer.

Elevated levels of CK2 are a hallmark of many types of cancer, where it promotes cell proliferation, suppresses apoptosis (programmed cell death), and enhances angiogenesis, thereby contributing to tumor growth and survival. CK2 exerts its pro-oncogenic effects by phosphorylating a multitude of substrates involved in key signaling pathways, including PI3K/Akt, NF-κB, and Wnt/β-catenin. The critical role of CK2 in cancer biology has made it an attractive target for the development of therapeutic inhibitors.

The Discovery of CX-4945 (Silmitasertib)

CX-4945 emerged from a drug discovery program aimed at identifying potent and selective ATP-competitive inhibitors of CK2. The starting point for its development was a lead molecule, 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxylic acid, which exhibited an IC50 of 2.1 µM against CK2. Through a process of iterative synthesis and structure-activity relationship (SAR) studies, this initial hit was optimized, leading to the identification of CX-4945: 5-(3-chlorophenylamino)benzo[c]naphthyridine-8-carboxylic acid. This molecule demonstrated significantly improved potency and drug-like properties.

Mechanism of Action

CX-4945 is an ATP-competitive inhibitor of CK2. This means it binds to the ATP-binding pocket of the CK2 catalytic subunit, preventing the binding of ATP and subsequent phosphorylation of CK2 substrates. The high affinity of CX-4945 for CK2 is attributed to specific interactions within the ATP-binding site. The pyridine nitrogen atom of CX-4945 forms a hydrogen bond with the backbone amide of Val116 in the hinge region of CK2. Additionally, the carboxylate group interacts with key residues in the active site, including Lys68 and Glu81, through a water-mediated hydrogen bond network.

Quantitative Data and Kinase Selectivity

The potency and selectivity of a kinase inhibitor are critical parameters for its potential as a therapeutic agent. CX-4945 has been extensively profiled for its inhibitory activity against CK2 and a wide range of other kinases.

| Compound | Target | IC50 / Ki | Assay Type |

| CX-4945 | CK2 Holoenzyme | Ki = 0.38 nM | Enzymatic Assay |

| CX-4945 | CK2α | IC50 = 1 nM | Enzymatic Assay |

| CX-4945 | Wnt Pathway | IC50 = 50 nM | DLD-1 Topflash Reporter Assay |

| SGC-CK2-2 | CK2α | NanoBRET IC50 = 920 nM | Cellular Target Engagement Assay |

| TIBI | CK2 | IC50 = 38 nM | Enzymatic Assay |

| NHTP23 | CK2 | IC50 = 0.01 µM | Enzymatic Assay |

| NHTP33 | CK2 | IC50 = 0.008 µM | Enzymatic Assay |

Kinase Selectivity Profile of CX-4945:

CX-4945 has demonstrated a high degree of selectivity for CK2 when screened against a large panel of kinases. While highly potent against CK2, it does exhibit inhibitory activity against a small number of other kinases, particularly within the CMGC family. This off-target activity is an important consideration in its overall biological effect. In contrast, newer generation inhibitors like SGC-CK2-2 have been developed with even greater selectivity, albeit with reduced cellular potency in some cases.

Experimental Protocols

The development and characterization of CK2 inhibitors rely on a variety of standardized experimental protocols.

In Vitro CK2 Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CK2.

Methodology:

-

Recombinant human CK2 holoenzyme (α2β2) is used as the enzyme source.

-

A specific peptide substrate for CK2 is utilized.

-

The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

The reaction is carried out in the presence of varying concentrations of the test inhibitor.

-

The amount of phosphorylated substrate is quantified, typically by measuring the incorporation of the radiolabel.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of a CK2 inhibitor on the growth of cancer cell lines.

Methodology:

-

Cancer cells (e.g., HCT-116, SW-620) are seeded in 96-well plates.

-

The cells are treated with a range of concentrations of the test compound.

-

After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The results are expressed as the concentration of inhibitor that causes a 50% reduction in cell growth (GI50).

Western Blot Analysis of CK2 Substrate Phosphorylation

Objective: To confirm the on-target activity of a CK2 inhibitor in a cellular context.

Methodology:

-

Cells are treated with the CK2 inhibitor for a specified time.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is probed with a primary antibody specific for a phosphorylated CK2 substrate (e.g., phospho-Akt Ser129).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate. A decrease in the phosphorylation of the substrate in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Experimental Workflows

CK2 Signaling Pathway

Caption: Simplified CK2 signaling pathway and the inhibitory action of CX-4945.

Experimental Workflow for CK2 Inhibitor Evaluation

Caption: A generalized workflow for the discovery and development of a CK2 inhibitor.

Clinical Development of CX-4945

CX-4945 (Silmitasertib) was the first orally available small molecule inhibitor of CK2 to enter clinical trials for cancer. It has been evaluated as a monotherapy and in combination with other anticancer agents in various solid tumors and hematological malignancies. More recently, its potential role in treating viral infections, including COVID-19, has also been explored, highlighting the diverse biological functions of its target, CK2.

Conclusion

The development of potent and selective inhibitors of Protein Kinase CK2, exemplified by the clinical candidate CX-4945, represents a significant advancement in the pursuit of targeted cancer therapies. The journey from initial hit identification through lead optimization to clinical evaluation is a testament to the power of structure-based drug design and a deep understanding of the target's biology. While specific details on "this compound" remain elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the discovery and development of novel kinase inhibitors for the treatment of human diseases.

References

The Role of CK2-IN-4 in Cell Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase CK2 is a pleiotropic, constitutively active serine/threonine kinase implicated in a myriad of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is frequently associated with various diseases, particularly cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of CK2-IN-4, a small molecule inhibitor of CK2, and its role as a tool to investigate CK2-dependent signaling pathways. While specific data on the direct effects of this compound on downstream signaling cascades are emerging, this document consolidates the known quantitative data for this compound and other relevant inhibitors, details key experimental protocols for its characterization, and visualizes the established roles of CK2 in the PI3K/Akt/mTOR, JAK/STAT, and NF-κB signaling pathways. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their studies of cell signaling.

Introduction to Protein Kinase CK2

Protein Kinase CK2 is a highly conserved and ubiquitously expressed enzyme that phosphorylates a vast number of substrates, thereby regulating a wide array of cellular functions.[1][2] Unlike many other kinases, CK2 is typically constitutively active and does not rely on second messengers for its activation.[3] The CK2 holoenzyme is a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[4] The catalytic subunits possess the ATP-binding site, which is the primary target for small molecule inhibitors.[5]

The aberrant elevation of CK2 activity is a hallmark of many cancers and is associated with the promotion of cell proliferation, suppression of apoptosis, and enhancement of tumor angiogenesis. Consequently, the development of potent and selective CK2 inhibitors is an active area of research for cancer therapeutics.

This compound: A Tool for CK2 Inhibition

This compound is a small molecule inhibitor of Protein Kinase CK2. While extensive peer-reviewed studies detailing its specific biological effects are limited, it is commercially available as a research tool for investigating CK2 function.

Mechanism of Action

Based on the common mechanism of similar small molecule inhibitors, this compound is presumed to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2 catalytic subunit and preventing the phosphorylation of its substrates.

Quantitative Data

Quantitative data for CK2 inhibitors is crucial for comparing their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.

| Inhibitor | Target | IC50 | Reference |

| This compound | CK2 | 8.6 µM | |

| CK2 inhibitor 4 | CK2 | 3.8 µM | |

| CX-4945 | CK2 holoenzyme | Ki = 0.38 nM | |

| Quinalizarin | CK2 holoenzyme | IC50 = 0.15 µM | |

| Quinalizarin | CK2α | IC50 = 1.35 µM | |

| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | - | |

| DMAT (2-Dimethylamino-4,5,6,7-tetrabromobenzimidazole) | CK2 | Ki = 0.04 µM |

Note: The existence of multiple compounds referred to as "CK2 inhibitor 4" necessitates careful verification of the specific chemical entity being used in any experiment. The data for CX-4945, Quinalizarin, TBB, and DMAT are provided for comparative purposes.

Role of CK2 in Major Cell Signaling Pathways

CK2 is a key regulator of several critical signaling pathways that are often dysregulated in disease. Inhibition of CK2 can therefore have profound effects on these pathways. The following sections describe the established role of CK2 in the PI3K/Akt/mTOR, JAK/STAT, and NF-κB pathways. While the specific effects of this compound on these pathways have not been extensively documented, the inhibition of CK2 by this compound is expected to modulate them in a manner consistent with the established functions of the kinase.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 positively regulates this pathway at multiple levels. It can directly phosphorylate and activate Akt, a key kinase in this cascade. Furthermore, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, which is a negative regulator of the PI3K pathway. Inhibition of CK2 would be expected to downregulate this pro-survival pathway.

Caption: CK2 positively regulates the PI3K/Akt/mTOR pathway.

JAK/STAT Pathway

The JAK/STAT signaling pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, thereby regulating gene expression involved in immunity, proliferation, and differentiation. CK2 has been identified as a novel interaction partner of Janus kinases (JAKs) and is essential for JAK-STAT activation. Inhibition of CK2 has been shown to suppress the phosphorylation of JAKs and STATs, leading to a dampening of the downstream cellular response.

Caption: CK2 is essential for the activation of the JAK/STAT pathway.

NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the immune response, inflammation, and cell survival. CK2 can promote NF-κB activation through multiple mechanisms. It can phosphorylate IκBα, the inhibitor of NF-κB, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. CK2 can also directly phosphorylate the p65 subunit of NF-κB, enhancing its transcriptional activity. Inhibition of CK2 is therefore expected to suppress NF-κB signaling.

Caption: CK2 promotes NF-κB pathway activation at multiple points.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity and effects of this compound.

In Vitro CK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Materials:

-

This compound

-

Recombinant human CK2 enzyme

-

CK2 substrate peptide (e.g., RRRADDSDDDDD)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate-reading luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in kinase reaction buffer.

-

Prepare a solution of CK2 enzyme in kinase reaction buffer.

-

Prepare a solution of the CK2 substrate peptide and ATP in kinase reaction buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the this compound dilution or vehicle control to the wells of the plate.

-

Add 2.5 µL of the CK2 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ATP Depletion:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for the in vitro CK2 kinase inhibition assay.

Cell-Based Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol details the steps to assess the phosphorylation status of key proteins in the PI3K/Akt pathway in cells treated with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 ribosomal protein, anti-total S6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

-

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to stimuli and the effect of CK2 inhibition.

Materials:

-

Cell line of interest

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

This compound

-

NF-κB stimulus (e.g., TNFα)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Transfection:

-

Co-transfect cells with the NF-κB firefly luciferase reporter and Renilla luciferase control plasmids.

-

Allow cells to express the reporters for 24-48 hours.

-

-

Cell Treatment:

-

Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNFα) for 6-8 hours.

-

-

Cell Lysis:

-

Wash cells with PBS and lyse them with Passive Lysis Buffer.

-

-

Luciferase Assay:

-

Measure the firefly and Renilla luciferase activities in each lysate using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in NF-κB activity relative to the unstimulated control and determine the inhibitory effect of this compound.

-

Conclusion

This compound is a valuable chemical probe for elucidating the multifaceted roles of Protein Kinase CK2 in cellular signaling. While further research is needed to delineate its specific effects on downstream pathways, its inhibitory action on CK2 provides a powerful tool for researchers. This guide has provided a foundational understanding of CK2's involvement in the PI3K/Akt/mTOR, JAK/STAT, and NF-κB pathways, along with quantitative data for CK2 inhibitors and detailed experimental protocols. By leveraging this information, scientists and drug development professionals can effectively employ this compound to advance our understanding of CK2-mediated pathophysiology and explore its potential as a therapeutic target.

References

- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Mechanism of CK2 Inhibition by a Ruthenium-Based Polyoxometalate [frontiersin.org]

Investigating Cellular Processes with CK2-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including cell cycle progression, apoptosis, DNA repair, and regulation of signal transduction pathways. Its dysregulation is frequently associated with various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide focuses on CK2-IN-4, a small molecule inhibitor of CK2, providing a comprehensive overview of its properties and potential applications in investigating CK2-dependent cellular functions. This document outlines the mechanism of action of CK2 inhibitors, summarizes the known quantitative data for this compound, and presents a generalized framework for experimental protocols to study its effects on cellular processes.

Introduction to Protein Kinase CK2

Protein Kinase CK2 is a constitutively active enzyme typically found as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] With over 300 identified substrates, CK2 is a master regulator of cellular signaling.[2] Its anti-apoptotic function is crucial for cell cycle progression from G1 to S phase and G2 to M phase checkpoints.[3] Dysregulation and overexpression of CK2 are common in many types of cancer, where it promotes tumorigenesis by enhancing cell proliferation and inhibiting apoptosis.[2]

This compound: A Tool for Cellular Investigation

This compound is a small molecule inhibitor of Protein Kinase CK2. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 6-Nitro-3-[2-(phenylamino)-4-thiazolyl]-2H-1-benzopyran-2-one |

| CAS Number | 313985-59-0 |

| Molecular Formula | C₁₈H₁₁N₃O₄S |

| Molecular Weight | 365.36 g/mol |

| IC₅₀ for CK2 | 8.6 µM |

Table 1: Properties of this compound.

This compound, like most small molecule inhibitors of CK2, is believed to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2α subunit and preventing the phosphorylation of its substrates.[2] This inhibition disrupts CK2-mediated signaling pathways, thereby impacting various cellular functions.

Key Cellular Processes Modulated by CK2 Inhibition

Inhibition of CK2 by compounds such as this compound can be expected to influence several fundamental cellular processes. Based on the known functions of CK2, researchers can investigate the following areas:

-

Apoptosis: CK2 has a well-established anti-apoptotic role. Inhibition of CK2 is expected to induce or sensitize cells to apoptosis.

-

Cell Cycle Progression: CK2 is involved in the regulation of cell cycle checkpoints. Treatment with CK2 inhibitors may lead to cell cycle arrest, typically at the G1/S or G2/M phases.

-

DNA Damage Response: CK2 participates in DNA repair pathways. Investigating the effect of this compound on the cellular response to DNA damaging agents can elucidate its role in this process.

-

Signal Transduction: CK2 modulates several key signaling pathways critical for cell survival and proliferation. These include:

-

PI3K/AKT/mTOR Pathway

-

NF-κB Signaling Pathway

-

JAK/STAT Signaling Pathway

-

Experimental Protocols for Investigating this compound Effects

Cell Viability and Apoptosis Assays

Objective: To determine the effect of this compound on cell viability and to quantify the induction of apoptosis.

Methodology:

-

Cell Culture: Plate cells of interest (e.g., cancer cell lines) in 96-well plates at a suitable density.

-

Treatment: Treat cells with a range of concentrations of this compound (e.g., 1 µM to 50 µM) for various time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

-

Viability Assay (MTT or CellTiter-Glo®):

-

Add MTT reagent or CellTiter-Glo® reagent to each well.

-

Incubate as per the manufacturer's instructions.

-

Measure absorbance or luminescence using a plate reader.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells in 6-well plates with this compound.

-

Harvest cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubate in the dark.

-

Analyze by flow cytometry.

-

Cell Cycle Analysis

Objective: To assess the impact of this compound on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Wash fixed cells and resuspend in a solution containing RNase A and Propidium Iodide.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Signaling Pathway Analysis

Objective: To examine the effect of this compound on the phosphorylation status of key proteins in CK2-regulated signaling pathways.

Methodology:

-

Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against total and phosphorylated forms of proteins in the PI3K/AKT/mTOR, NF-κB, or JAK/STAT pathways (e.g., p-Akt, Akt, p-STAT3, STAT3).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing CK2-Modulated Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the central role of CK2 in key cellular signaling pathways. Inhibition by this compound is expected to downregulate these pathways.

Caption: Major signaling pathways regulated by CK2 and targeted by this compound.

Experimental Workflow

The logical flow for investigating the cellular effects of this compound is depicted below.

Caption: A typical experimental workflow for characterizing the cellular effects of this compound.

Conclusion

This compound serves as a valuable chemical probe for dissecting the multifaceted roles of Protein Kinase CK2 in cellular regulation. Its ability to inhibit CK2 activity allows for the investigation of its impact on cell viability, apoptosis, cell cycle progression, and intricate signaling networks. The experimental frameworks provided in this guide offer a starting point for researchers to explore the specific effects of this compound in their model systems, ultimately contributing to a deeper understanding of CK2 biology and its potential as a therapeutic target. Further research is warranted to delineate the precise molecular interactions and the full spectrum of cellular consequences of this compound treatment.

References

An In-Depth Technical Guide on CK2-IN-4 for Basic Cancer Research

Notice: Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available data for the compound designated as CK2-IN-4 . Information regarding its specific mechanism of action, quantitative biological data, and detailed experimental protocols in the context of cancer research is not sufficiently available to construct an in-depth technical guide as requested.

While the broader topic of Protein Kinase CK2 as a target in oncology is well-documented, with numerous inhibitors extensively studied, this compound appears to be a less characterized compound. The synonym WAY-297674 also did not yield substantial research data.

Therefore, this guide will instead focus on the general role of CK2 in cancer and provide a representative overview of the methodologies and data presentation styles commonly used for novel CK2 inhibitors, using publicly available information on well-characterized compounds as a proxy. This will serve as a foundational guide for researchers interested in the evaluation of new CK2 inhibitors.

Introduction to Protein Kinase CK2 in Oncology

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotic cells.[1] It plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, survival, and apoptosis.[2][3] Dysregulation of CK2 activity is a common feature in a wide array of human cancers, where its overexpression is often associated with poor prognosis.[4] CK2 exerts its pro-oncogenic functions by phosphorylating a vast number of substrates involved in key cancer-related signaling pathways.

Core Signaling Pathways Modulated by CK2

CK2 is a central node in several signaling cascades that are fundamental to cancer development and progression. Its inhibition can therefore have pleiotropic anti-cancer effects.

PI3K/Akt/mTOR Pathway

CK2 directly phosphorylates and activates Akt, a key kinase in the PI3K pathway, promoting cell survival and proliferation.[5] Furthermore, CK2 can phosphorylate and inactivate the tumor suppressor PTEN, which negatively regulates the PI3K pathway. Inhibition of CK2 can thus lead to the downregulation of this critical pro-survival pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. CK2 can directly phosphorylate IκB, the inhibitor of NF-κB, leading to its degradation and the subsequent activation of NF-κB. By inhibiting CK2, the activation of this pro-inflammatory and anti-apoptotic pathway can be suppressed.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. CK2 can phosphorylate β-catenin, promoting its stability and nuclear translocation, where it acts as a transcriptional co-activator for pro-proliferative genes.

Quantitative Data for Representative CK2 Inhibitors

While specific data for this compound is unavailable, the following tables summarize typical quantitative data for other well-studied CK2 inhibitors to provide a reference for the types of information crucial for a technical guide.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Assay Method | Reference |

| CX-4945 | CK2α | 1 | 0.38 | Radiometric | |

| TBB | CK2 | 120 | - | Kinase Assay | |

| This compound | CK2 | 8600 | - | Not Specified | Vendor Data |

| Compound 4p | CK2 | 25 | - | In Vitro Kinase Assay | |

| AB668 | CK2 holoenzyme | 65 | 41 | Radiometric |

Table 2: Cellular Activity in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | GI50 (µM) | Effect on Apoptosis | Reference |

| CX-4945 | PC3 | Prostate | Not Specified | Induces apoptosis | |

| TBB | A549, H2030 | Lung | Not Specified | Enhances UV-induced apoptosis | |

| Compound 4p | A431, A549, LNCaP | Skin, Lung, Prostate | Not Specified | Inhibits intracellular CK2 activity | |

| AB668 | 786-O | Renal | EC50 = 5 | Induces apoptosis and cell death |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel inhibitors. Below are representative protocols for key assays used in the study of CK2 inhibitors.

In Vitro CK2 Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified CK2.

Materials:

-

Recombinant human CK2α or holoenzyme

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

[γ-32P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Inhibitor compound (e.g., this compound) dissolved in DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, CK2 enzyme, and the peptide substrate.

-

Add varying concentrations of the inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP and incubate for a further 10-20 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a CK2 inhibitor on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CK2 inhibitor (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the CK2 inhibitor or DMSO (vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blot Analysis for Phospho-Protein Levels

This technique is used to assess the effect of a CK2 inhibitor on the phosphorylation status of its downstream targets within cancer cells.

Materials:

-

Cancer cell line

-

CK2 inhibitor (e.g., this compound)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-β-actin)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cancer cells with the CK2 inhibitor at various concentrations for a defined time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody overnight.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein and a loading control (e.g., β-actin).

Conclusion

While a detailed technical guide on this compound cannot be provided due to the scarcity of available data, this document serves as a framework for the type of information and experimental approaches necessary for the comprehensive evaluation of any novel CK2 inhibitor in the context of basic cancer research. The provided tables and protocols, based on well-characterized inhibitors, offer a valuable resource for researchers entering this field. Further investigation into the specific properties of this compound would be required to populate such a guide with compound-specific data. Researchers are encouraged to consult primary literature and reputable chemical suppliers for the most current information on specific compounds of interest.

References

- 1. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of Protein Kinase CK2 Inhibitors: A Case Study on CX-4945

Disclaimer: Preliminary searches for the specific compound "CK2-IN-4" did not yield sufficient data for a detailed technical guide. Therefore, this document focuses on the well-characterized and clinically evaluated Protein Kinase CK2 inhibitor, CX-4945 (Silmitasertib) , as a representative molecule for researchers, scientists, and drug development professionals. The principles, experimental approaches, and signaling pathways discussed are broadly applicable to the study of novel CK2 inhibitors.

Introduction

Protein Kinase CK2 (formerly Casein Kinase 2) is a ubiquitous and constitutively active serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell growth, proliferation, survival, and apoptosis.[1] Its dysregulation is frequently associated with various diseases, most notably cancer.[1] CK2 exerts its influence by phosphorylating hundreds of substrates, thereby modulating numerous signaling pathways.[2][3] The therapeutic potential of targeting CK2 has led to the development of several inhibitors, with CX-4945 being a prominent example that has advanced to clinical trials.[4] This guide provides an in-depth overview of the preliminary studies involving a prototypic CK2 inhibitor, focusing on its mechanism of action, effects on cellular signaling, and the experimental methodologies employed for its characterization.

Quantitative Data Summary

The following tables summarize key quantitative data for the representative CK2 inhibitor, CX-4945.

Table 1: In Vitro Inhibitory Activity of CX-4945

| Parameter | Value | Reference |

| Ki (inhibition constant) | 223 pM | |

| IC50 (half maximal inhibitory concentration) | Not Specified |

Table 2: Cellular Effects of CX-4945

| Cell Line | Effect | Concentration | Reference |

| Various Cancer Cell Lines | Antiproliferative activity | Not Specified | |

| MCF7 (Breast Cancer) | Effective at high concentrations | 50 - 100 µM |

Core Signaling Pathways Modulated by CK2

CK2 is a master regulator of several critical signaling pathways implicated in cell survival and proliferation. Inhibition of CK2 can, therefore, have profound effects on these cellular processes.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism. CK2 can directly phosphorylate and activate Akt at Ser129, promoting cell viability. Inhibition of CK2 is expected to downregulate this pro-survival signal.

NF-κB Signaling Pathway

The NF-κB pathway is critical for inflammation, immunity, and cell survival. CK2 can enhance NF-κB signaling by directly phosphorylating the p65 subunit and IκB.

References

Understanding the Biological Activity of CK2-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of CK2-IN-4, a small molecule inhibitor of protein kinase CK2. While specific data on this compound is limited in publicly available literature, this document consolidates the existing information and supplements it with established knowledge of CK2 biology and general methodologies for characterizing CK2 inhibitors. The guide covers the mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental protocols to facilitate further research and application of this compound.

Introduction to this compound

This compound, with the chemical name 3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is identified as an inhibitor of protein kinase CK2. CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1] Dysregulation of CK2 activity is implicated in various diseases, most notably cancer, making it a significant target for therapeutic development.[1] this compound, by inhibiting this key enzyme, holds potential for research in oncology, virology, and inflammatory diseases.[2][3]

Quantitative Data

The primary reported quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the CK2 enzyme by 50%.

| Compound | Target | IC50 | Reference |

| This compound | Protein Kinase CK2 | 8.6 µM | [2] |

Mechanism of Action and Signaling Pathways

While the precise binding mode of this compound has not been detailed in available literature, its pyrazolo[3,4-d]pyrimidine core structure is a common scaffold for ATP-competitive kinase inhibitors. This suggests that this compound likely functions by binding to the ATP-binding pocket of the CK2 catalytic subunit, thereby preventing the phosphorylation of its downstream substrates.

Inhibition of CK2 by this compound is expected to modulate numerous signaling pathways critical for cell fate and function. Key pathways regulated by CK2 include:

-

PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a central node in this pro-survival pathway. Inhibition of CK2 would be expected to decrease Akt activation, leading to reduced cell survival and proliferation.

-

NF-κB Signaling Pathway: CK2 is known to phosphorylate IκBα and the p65 subunit of NF-κB, promoting the activation of this key inflammatory and anti-apoptotic pathway.

-

JAK/STAT Pathway: CK2 can phosphorylate and activate components of the JAK/STAT pathway, which is crucial for cytokine signaling and immune responses.

-

DNA Damage Response: CK2 is involved in the phosphorylation of several proteins that participate in DNA repair, and its inhibition can sensitize cancer cells to DNA-damaging agents.

Below is a diagram illustrating the central role of CK2 in the PI3K/Akt signaling pathway.

References

The Therapeutic Potential of CK2-IN-4: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein kinase CK2 (formerly Casein Kinase 2) is a pleiotropic, constitutively active serine/threonine kinase that is emerging as a significant therapeutic target in a multitude of human diseases, most notably cancer. Its ubiquitous expression and the vast number of its substrates underscore its critical role in fundamental cellular processes, including cell proliferation, survival, and apoptosis.[1][2] Dysregulation of CK2 activity is a hallmark of many pathological conditions, making its inhibition a promising strategy for therapeutic intervention. This whitepaper provides an in-depth technical guide on the therapeutic potential of CK2 inhibitors, with a specific focus on the emerging molecule CK2-IN-4. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the core science, quantitative data, and experimental methodologies associated with this class of inhibitors.

Introduction: Protein Kinase CK2 as a Therapeutic Target

Protein kinase CK2 is a highly conserved enzyme that plays a pivotal role in cellular signaling.[2] Unlike many other kinases, CK2 is constitutively active and does not rely on specific signaling events for its activation.[2] It is a heterotetrameric enzyme composed of two catalytic subunits (α and/or α') and two regulatory (β) subunits.[1] The catalytic subunits possess the ATP-binding site, which is the primary target for most small molecule inhibitors.

CK2's role as a master regulator is evidenced by its phosphorylation of over 300 substrates, influencing a wide array of cellular pathways. Its dysregulation has been strongly implicated in various cancers, where it promotes tumorigenesis by enhancing cell proliferation, suppressing apoptosis, and fostering angiogenesis. Beyond oncology, CK2 is also being investigated as a therapeutic target in inflammatory diseases, neurodegenerative disorders, and viral infections, including SARS-CoV-2.

This compound: An Emerging Inhibitor

Recent research has identified small molecules designated as this compound. It is important to note that the identifier "this compound" has been attributed to at least two distinct compounds in scientific literature and commercial databases. This section will delineate the available information for each.

This compound (compound 5): This molecule has been identified as a protein kinase CK2 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 8.6 µM. It is suggested to have research potential in the fields of cancer, viral infections, and glomerulonephritis.

CK2 inhibitor 4 (compound 5b): This is another distinct protein kinase CK2 inhibitor, reported to have an IC50 of 3.8 μM. Its primary area of research is noted as oncology.

Due to the limited public information on these specific molecules, the following sections will discuss the broader therapeutic potential and mechanisms of action of CK2 inhibitors, which are expected to be relevant to this compound.

Therapeutic Potential and Mechanism of Action of CK2 Inhibitors

The therapeutic utility of CK2 inhibitors stems from their ability to modulate key signaling pathways that are often hijacked in disease states.

Oncology

In cancer, the overexpression of CK2 is a frequent observation and often correlates with a poor prognosis. CK2 inhibitors have demonstrated significant anti-cancer effects in preclinical models through various mechanisms:

-

Induction of Apoptosis: CK2 promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins. Inhibition of CK2 can restore the apoptotic process in cancer cells.

-

Cell Cycle Arrest: CK2 is involved in cell cycle progression. Its inhibition can lead to cell cycle arrest, thereby halting tumor growth.

-

Inhibition of Angiogenesis: CK2 activity is linked to the formation of new blood vessels that supply tumors. CK2 inhibitors can disrupt this process.

-

Sensitization to Chemotherapy and Radiation: By blocking CK2-mediated survival pathways, these inhibitors can enhance the efficacy of traditional cancer therapies.

The most well-studied CK2 inhibitor, CX-4945 (Silmitasertib), has been in clinical trials for various cancers, including cholangiocarcinoma and medulloblastoma.

Other Therapeutic Areas

The influence of CK2 extends beyond cancer:

-

Neurodegenerative Diseases: Dysregulation of CK2 has been implicated in conditions like Alzheimer's and Huntington's disease.

-

Inflammatory Diseases: CK2 is involved in inflammatory signaling pathways, making its inhibitors potential therapeutic agents for inflammatory conditions.

-

Viral Infections: Several viruses, including SARS-CoV-2, appear to co-opt the host's CK2 for their replication. CK2 inhibitors are being explored as a potential antiviral strategy.

Quantitative Data

The following tables summarize the available quantitative data for the identified this compound molecules and provide a comparison with other notable CK2 inhibitors.

Table 1: In Vitro Potency of this compound Compounds

| Compound Name | Alias | Target | IC50 (µM) |

| This compound | compound 5 | CK2 | 8.6 |

| CK2 inhibitor 4 | compound 5b | CK2 | 3.8 |

Table 2: Comparative In Vitro Potency of Selected CK2 Inhibitors

| Compound Name | Target | IC50 (nM) | Ki (nM) |

| CX-4945 (Silmitasertib) | CK2 | 1 | 0.38 |

| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | 120 | 120 |

| DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | CK2 | 40 | 40 |

| Emodin | CK2 | 2000 | 7200 |

| MNA | CK2 | 300 | 780 |

| MNX | CK2 | 400 | 800 |

| Compound 26 (CK2/BRD4 dual inhibitor) | CK2 | 230 | - |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. This section provides a generalized methodology for key experiments typically used to evaluate CK2 inhibitors.

In Vitro Kinase Assay

This assay is fundamental to determining the potency of a CK2 inhibitor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound against CK2.

Materials:

-

Recombinant human CK2 enzyme

-

Specific peptide substrate for CK2

-

ATP (adenosine triphosphate)

-

Test compound (e.g., this compound)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a multi-well plate, add the CK2 enzyme, the peptide substrate, and the kinase buffer.

-

Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature for a defined period.

-

Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection method.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cells.

Objective: To determine the effect of the test compound on the proliferation of a cancer cell line.

Materials:

-

Cancer cell line (e.g., a line with known CK2 overexpression)

-

Cell culture medium and supplements

-

Test compound

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

Multi-well cell culture plates

Procedure:

-

Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to CK2 inhibition.

References

Methodological & Application

Application Notes and Protocols for the Experimental Use of CK2-IN-4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CK2-IN-4, a cell-permeable inhibitor of protein kinase CK2, in a cell culture setting. The protocols detailed below are designed to facilitate the investigation of the cellular effects of CK2 inhibition and to support drug development efforts targeting this ubiquitous serine/threonine kinase.

Introduction to CK2 and its Inhibition

Protein kinase CK2 is a highly conserved and constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1] Elevated CK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[2] CK2 exerts its influence by phosphorylating a vast number of substrates, thereby modulating critical signaling pathways such as PI3K/Akt/mTOR, NF-κB, JAK/STAT, and Wnt/β-catenin.[2]

This compound is a small molecule inhibitor of CK2 with a reported IC50 value of 8.6 µM.[3][4] By competitively binding to the ATP-binding site of CK2, this compound blocks its phosphotransferase activity, leading to the inhibition of downstream signaling cascades and potentially inducing anti-proliferative and pro-apoptotic effects in cancer cells.

Quantitative Data Summary

The following table summarizes the biochemical data for this compound and provides a comparison with other well-characterized CK2 inhibitors. This information is crucial for designing experiments and interpreting results.

| Inhibitor | Target | IC50 | Mechanism of Action | Key Applications |

| This compound | CK2 | 8.6 µM | ATP-competitive | Cancer research, virology, glomerulonephritis research |

| CX-4945 (Silmitasertib) | CK2 | 1 nM | ATP-competitive | Preclinical and clinical cancer studies |

| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | 0.5 µM | ATP-competitive | Widely used research tool for CK2 inhibition |

| DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | CK2 | 0.13 µM | ATP-competitive | Research tool for studying CK2 function |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cellular effects of this compound. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effect of this compound on the viability of cultured cells using a colorimetric MTT assay.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, LNCaP)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A starting concentration range of 0.1 µM to 100 µM is recommended, bracketing the known IC50 of 8.6 µM.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value (e.g., 5 µM, 10 µM, 20 µM) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Washing: Wash the collected cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Western Blot Analysis of CK2 Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of key downstream targets of CK2.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-phospho-p65 NF-κB (Ser529), anti-p65 NF-κB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 1-24 hours). Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways Modulated by CK2

The following diagrams illustrate the key signaling pathways known to be regulated by protein kinase CK2. Inhibition of CK2 by this compound is expected to impact these pathways.

Caption: Key signaling pathways regulated by Protein Kinase CK2.

Experimental Workflow for Characterizing this compound

This diagram outlines a logical workflow for the experimental characterization of this compound in a cell culture model.

Caption: Experimental workflow for this compound characterization.

References

Application Notes and Protocols for the Use of CK2-IN-4 in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of CK2-IN-4, a selective inhibitor of Protein Kinase CK2, in both biochemical and cell-based kinase assays. CK2 is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation is implicated in numerous diseases, particularly cancer, making it a significant target for therapeutic development.[2][3]

This compound, also identified as compound 5b in scientific literature, is a potent ATP-competitive inhibitor belonging to the 4-aminothieno[2,3-d]pyrimidine class of compounds.[4][5]

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic α subunit of the CK2 holoenzyme. By occupying the ATP-binding pocket, it prevents the transfer of a phosphate group from ATP to CK2 substrates, thereby inhibiting downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Compound Name | CK2 inhibitor 4 (compound 5b) | |

| Chemical Class | 4-aminothieno[2,3-d]pyrimidine | |

| Mechanism of Action | ATP-competitive | |

| IC50 (in vitro) | 3.8 µM |

Experimental Protocols

Biochemical Kinase Assay Protocol

This protocol outlines a method to determine the in vitro potency of this compound against recombinant human CK2α or the CK2α/β holoenzyme. The assay can be performed using various detection methods, such as radiometric, fluorescence-based, or luminescence-based assays that measure the consumption of ATP (e.g., ADP-Glo™ Kinase Assay).

Materials:

-

Recombinant human Protein Kinase CK2α or CK2α/β holoenzyme

-

CK2 Substrate Peptide (e.g., RRRADDSDDDDD)

-

This compound (dissolved in 100% DMSO)

-

Adenosine 5'-triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, recombinant CK2 enzyme, and the CK2 substrate peptide. The final concentration of the enzyme and substrate should be optimized based on the specific activity of the enzyme lot and the desired assay window.

-

Serial Dilution of Inhibitor: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM. Then, perform a 1:3 or 1:10 serial dilution to generate a range of concentrations to be tested (e.g., from 100 µM down to 1 nM).

-

Add Inhibitor to Assay Plate: Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (for the no-inhibitor control) to the wells of the assay plate.

-

Add Kinase Reaction Mix: Add the kinase reaction master mix to each well of the assay plate containing the inhibitor.

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The final concentration of ATP should be close to the Km value for CK2 if determining the IC50 value under ATP-competitive conditions.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

Stop Reaction and Detect Signal: Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent).

-

Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the amount of kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chiral metallic anticancer drugs: A brief-review | European Journal of Chemistry [eurjchem.com]

- 4. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

CK2-IN-4 solubility and stock solution preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK2-IN-4, also known as Casein Kinase II Inhibitor IV, is a potent, ATP-competitive inhibitor of protein kinase CK2 with an IC50 of 9 nM.[1] It has been identified as a small-molecule inducer of epidermal keratinocyte differentiation.[1] Due to its role in fundamental cellular processes, CK2 is a significant target in various therapeutic areas, including oncology. This document provides detailed information on the solubility of this compound and comprehensive protocols for the preparation of stock solutions to ensure accurate and reproducible experimental results.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | Casein Kinase II Inhibitor IV | [2][3] |

| CAS Number | 863598-09-8 | [4] |

| Molecular Formula | C₂₄H₂₃N₅O₃ | |

| Molecular Weight | 429.47 g/mol |

Solubility Data

The solubility of this compound has been determined in various solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO) but exhibits limited solubility in aqueous solutions. For many kinase inhibitors, ethanol can serve as an alternative solvent for stock solution preparation.

| Solvent | Solubility | Remarks | Reference |

| DMSO | ≥ 33.33 mg/mL (≥ 77.61 mM) | Sonication may be required. Some sources report solubility up to 70 mg/mL. | |

| Ethanol | Data not available | ATP-competitive kinase inhibitors often exhibit some solubility in ethanol. Empirical determination is recommended. | |